molecular formula C7H6F3N5 B1271298 5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 380340-45-4

5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Numéro de catalogue: B1271298
Numéro CAS: 380340-45-4
Poids moléculaire: 217.15 g/mol
Clé InChI: QRCPPCZBRATEIF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS: 380340-45-4) is a triazolopyrimidine derivative with the molecular formula C₇H₆F₃N₅ and a molecular weight of 217.15 g/mol . The compound features a trifluoromethyl group at position 2 and an amine at position 7 on the fused triazolopyrimidine core. Despite initial poor antimalarial activity, structural optimizations of related derivatives have demonstrated improved potency, highlighting its role as a scaffold for lead optimization .

Propriétés

IUPAC Name

5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N5/c1-3-2-4(11)15-6(12-3)13-5(14-15)7(8,9)10/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCPPCZBRATEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368312
Record name 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380340-45-4
Record name 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be achieved through various methods. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions . Another method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and eco-friendly methods has been explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mécanisme D'action

The mechanism of action of 5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines . By inhibiting this enzyme, the compound can disrupt the synthesis of nucleotides, thereby exerting its biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Variations on the Triazolopyrimidine Core

The biological activity of triazolopyrimidines is highly sensitive to substituent modifications. Key analogues and their properties are summarized below:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Compound Name/ID Substituents Biological Activity Key Findings
Target Compound 5-methyl, 2-(trifluoromethyl), 7-amine PfDHODH inhibition (antimalarial) Poor initial antimalarial activity; optimized derivatives show improved potency .
Compound 50 5-methyl, 2-(methoxymethyl), N-(4-(trifluoromethyl)phenyl) Antimalarial Higher potency (IC₅₀ < 100 nM) due to methoxymethyl and 4-trifluoromethylphenyl groups enhancing target binding .
Compound 51 2-(methoxymethyl), N-(4-pentafluoro-λ⁶-sulfanylphenyl) Antimalarial Enhanced activity (IC₅₀ ~ 50 nM) attributed to electron-withdrawing pentafluorosulfanyl group .
Compound 94 5-methyl, 2-(dimethylaminomethyl), N-(3-chlorophenyl) Not specified Moderate yield (56%); dimethylaminomethyl group may improve solubility but reduce metabolic stability .
Compound N-(4-methyl-3-(trifluoromethyl)phenyl) Unknown Steric hindrance from 4-methyl group may reduce binding affinity compared to the target compound .
Compound 20 N-(4-methoxyphenethyl), 5-methyl Anti-tubercular Phenethyl substituent redirects activity toward Mycobacterium tuberculosis, showing scaffold versatility .
Pyrazolo Derivative Pyrazolo[1,5-a]pyrimidine core, 2-(trifluoromethyl) Unknown Core substitution to pyrazolo reduces PfDHODH affinity, emphasizing triazolo specificity .

Role of Trifluoromethyl vs. Other Substituents

  • Trifluoromethyl (CF₃): Enhances metabolic stability and electron-withdrawing effects, critical for PfDHODH inhibition . However, bulkier groups (e.g., pentafluorosulfanyl in Compound 51) improve potency by increasing hydrophobic interactions .
  • Methoxymethyl (OCH₃): Improves solubility but may reduce membrane permeability in polar environments .
  • Chlorophenyl (Cl-Ph): Introduced in derivatives, these groups increase lipophilicity but may lead to off-target toxicity .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight: The target compound (217.15 g/mol) falls within the ideal range for oral bioavailability, whereas bulkier derivatives (e.g., Compound 50, 338 g/mol) may face absorption challenges .

Key Research Findings

  • Anti-Tubercular Activity: Substituent flexibility enables repurposing; phenethylamine derivatives (e.g., Compound 20) exhibit anti-tubercular activity .
  • Structural Insights: X-ray data () confirm that trifluoromethyl groups occupy hydrophobic pockets in PfDHODH, guiding further optimization .

Activité Biologique

5-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C7H5F3N4
  • Molecular Weight : 218.136 g/mol
  • IUPAC Name : this compound
  • CAS Number : 198953-53-6

Antiviral Activity

Research has indicated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit antiviral properties. A study demonstrated that certain analogs could inhibit HIV-1 RNase H with IC50 values in the micromolar range (e.g., 17.7 µM and 13.1 µM) . This suggests that compounds like this compound may also possess similar antiviral properties.

Anti-Cancer Activity

In vitro studies have shown that compounds with similar structures can inhibit angiogenesis markers such as VEGF and MMP-9 in breast cancer cells (MDA-MB-231) . This points to a potential anti-cancer mechanism for this compound and its analogs.

Enzymatic Inhibition

The compound has been evaluated for its inhibitory effects on thymidine phosphorylase. Some analogs showed comparable or improved inhibitory activity compared to standard reference compounds . The presence of the trifluoromethyl group is believed to enhance the binding affinity for target enzymes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies:

Compound VariationIC50 (µM)Biological Activity
Base CompoundN/AReference
Analog A42.63Thymidine Phosphorylase Inhibition
Analog B17.7HIV RNase H Inhibition
Analog C0.8Potent RNase H Inhibition

These findings indicate that modifications to the triazolo-pyrimidine structure can significantly influence biological activity.

Case Study 1: HIV Inhibition

A series of compounds derived from the triazolo-pyrimidine scaffold were tested for their ability to inhibit HIV replication. The study found that specific substitutions at the C-2 and C-5 positions enhanced antiviral potency .

Case Study 2: Cancer Cell Line Studies

In a study examining the effects of various triazolo-pyrimidines on cancer cell lines, it was observed that compounds with a trifluoromethyl group exhibited reduced cell proliferation in MDA-MB-231 cells. This suggests a promising avenue for further research into anti-cancer therapies utilizing this scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.